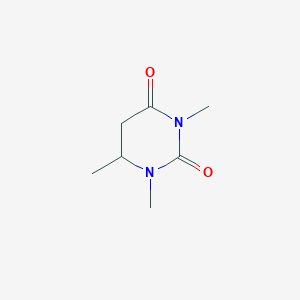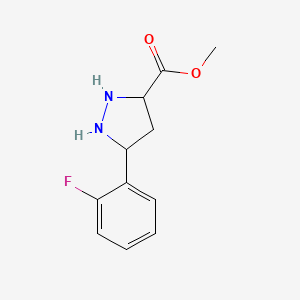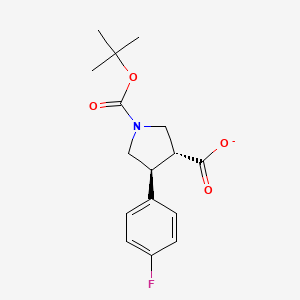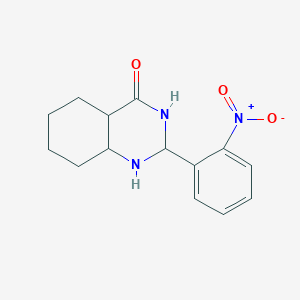
6-fluoro-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-6H-quinolin-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl 6-(4-methylpiperazinyl)-1H-benzimidazolyl acetate in the presence of bis-(trimethylsilyl)amide . Another approach involves the use of 4-fluoroaniline, which undergoes a series of reactions to form the desired quinolone derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The process may involve the use of high-pressure reactors and controlled temperature conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinolin-2,4-diones, hydroquinolines, and substituted quinolines .
Scientific Research Applications
6-Fluoro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-6H-quinolin-2-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By forming a ternary complex with the DNA and the enzymes, the compound effectively blocks DNA supercoiling, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar structure but have different substituents that affect their biological activity.
8-Fluoroquinolines: These derivatives have a fluorine atom at the 8th position and exhibit different pharmacological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and are known for their unique biological activities.
Uniqueness
6-Fluoro-6H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its antibacterial activity and makes it a valuable precursor for the synthesis of various pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
HAGMZDVBKKWTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)

![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)





![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)

